molecular formula C17H17ClN4O2 B5911170 4-(4-chlorophenyl)-N-(4-nitrobenzylidene)-1-piperazinamine

4-(4-chlorophenyl)-N-(4-nitrobenzylidene)-1-piperazinamine

货号 B5911170
分子量: 344.8 g/mol
InChI 键: LDXVKJDXFWSIAH-UYRXBGFRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-chlorophenyl)-N-(4-nitrobenzylidene)-1-piperazinamine, commonly known as CNB-001, is a novel compound that has been studied for its potential use in treating various neurological disorders.

作用机制

CNB-001 acts by targeting multiple pathways involved in the pathogenesis of neurological disorders. It has been shown to modulate the levels of various neurotransmitters such as acetylcholine, dopamine, and norepinephrine. It also has antioxidant and anti-inflammatory properties, which help reduce the oxidative stress and inflammation associated with neurological disorders.
Biochemical and Physiological Effects:
CNB-001 has been shown to improve cognitive function, reduce neuroinflammation, and promote neuroprotection in preclinical studies. It has also been shown to improve motor function in animal models of Parkinson's disease. CNB-001 has a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

实验室实验的优点和局限性

One of the main advantages of CNB-001 is its ability to target multiple pathways involved in the pathogenesis of neurological disorders. This makes it a promising candidate for the treatment of various neurological disorders. However, its efficacy and safety in humans are yet to be established. The limitations of CNB-001 include its cost of synthesis, which may limit its availability for large-scale studies.

未来方向

There are several future directions for the study of CNB-001. One of the areas of future research is the clinical development of CNB-001 for the treatment of neurological disorders. Another area of future research is the optimization of the synthesis method to improve the yield and purity of CNB-001. Additionally, the development of analogs of CNB-001 with improved efficacy and safety profiles is another area of future research.
Conclusion:
In conclusion, CNB-001 is a novel compound that has shown promising results in preclinical studies for the treatment of various neurological disorders. Its ability to target multiple pathways involved in the pathogenesis of neurological disorders makes it a promising candidate for further research. However, its efficacy and safety in humans need to be established through clinical trials.

合成方法

CNB-001 can be synthesized by reacting 4-(4-chlorophenyl)-1-piperazineamine with 4-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds via a Schiff base formation mechanism and yields CNB-001 as a yellow solid. The synthesis method has been optimized to improve the yield and purity of CNB-001.

科学研究应用

CNB-001 has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has shown promising results in preclinical studies, including improved cognitive function, reduced inflammation, and neuroprotection.

属性

IUPAC Name

(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c18-15-3-7-16(8-4-15)20-9-11-21(12-10-20)19-13-14-1-5-17(6-2-14)22(23)24/h1-8,13H,9-12H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXVKJDXFWSIAH-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-N-(4-nitrobenzylidene)-1-piperazinamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。